molecular formula C12H24N2O2 B14915304 (R)-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate

(R)-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate

Cat. No.: B14915304
M. Wt: 228.33 g/mol
InChI Key: JXHYRACBNLSETP-SNVBAGLBSA-N
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Description

tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a pyrrolidine ring via a propyl chain. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions .

Preparation Methods

The synthesis of tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with ®-1-(pyrrolidin-1-yl)propan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved include the stabilization of intermediate compounds during synthesis and the selective protection of functional groups .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-pyrrolidin-1-ylpropan-2-yl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-10(9-14-7-5-6-8-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)/t10-/m1/s1

InChI Key

JXHYRACBNLSETP-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CN1CCCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CN1CCCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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